What are the physicochemical properties of stigmastanol?
What are the physicochemical properties of stigmastanol?
An In-depth Technical Guide to the Physicochemical Properties of Stigmastanol
Introduction
Stigmastanol, also known as sitostanol, is a saturated phytosterol found in a variety of plant sources.[1][2] As a C29 stanol, it is structurally similar to cholesterol, a key sterol in animals. This structural similarity is fundamental to its primary biological activity: the inhibition of dietary cholesterol absorption.[1] Stigmastanol is a derivative of other common phytosterols, formed through the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1] It is classified as a 3-hydroxy steroid, specifically 5α-stigmastane substituted at the 3β position with a hydroxyl group.[3][4] Due to its ability to lower LDL cholesterol levels, stigmastanol is utilized in functional foods and formulations aimed at managing hypercholesterolemia.[3][5] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its analysis, and relevant biochemical pathways.
Core Physicochemical Properties
The physical and chemical characteristics of stigmastanol are summarized below. These properties are crucial for its extraction, purification, formulation, and analytical determination.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O | [1][6] |
| Molar Mass | 416.72 - 416.734 g/mol | [1][6] |
| Melting Point | 137 °C / 136-137 °C | [7] |
| Boiling Point | 139.4 to 139.8 °C | [1] |
| Predicted Boiling Point | 471.9 ± 13.0 °C | [7] |
| Predicted Density | 0.948 ± 0.06 g/cm³ | [7] |
| Appearance | White solid | [8] |
| Optical Rotation | [a]20D +24.8 (CHCl₃) |
Solubility
Stigmastanol is a hydrophobic molecule with limited solubility in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | < 1 mg/mL (insoluble) | [8] |
| Ethanol | < 1 mg/mL (insoluble) | [8] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [8] |
| Acetone | Slightly soluble | [7] |
| Chloroform | Slightly soluble | [7] |
| Ethyl Acetate | Slightly soluble | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of stigmastanol.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is commonly used for the analysis of stigmastanol, often following gas chromatographic separation. The NIST WebBook provides reference mass spectra for stigmastanol and its trimethylsilyl (TMS) derivative, which is often prepared to improve chromatographic performance.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of phytosterols like stigmastanol is characterized by specific absorption peaks. Key signals observed in related compounds include a broad peak around 3442.9 cm⁻¹ corresponding to O-H stretching of the hydroxyl group, peaks in the 2864-2957 cm⁻¹ range for aliphatic C-H stretching, and a peak at 1028.1 cm⁻¹ indicative of the cycloalkane structure.[15][16]
Experimental Protocols
Extraction and Isolation from Plant Material
Stigmastanol is typically isolated from a mixture of phytosterols extracted from plant sources.
Protocol: General Extraction and Isolation
-
Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction using a non-polar solvent like n-hexane or methanol, often with a Soxhlet apparatus or through maceration.[17][18] For instance, powdered material can be immersed in methanol for several days at room temperature.[17]
-
Solvent Partitioning: The crude extract is then partitioned. A common method involves dissolving the crude methanol extract in distilled water and performing a liquid-liquid extraction with a solvent like dichloromethane to separate compounds based on polarity.[17]
-
Saponification: To hydrolyze sterol esters and release free sterols, the extract may be saponified.
-
Column Chromatography: The resulting extract is subjected to column chromatography on silica gel. A gradient elution is typically used, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate 9:1) and gradually increasing polarity.[17]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing sterols.
-
Purification/Crystallization: Fractions containing the target compound are combined and may be subjected to further chromatographic purification or crystallization from a suitable solvent to yield pure stigmastanol.[19]
Analytical Quantification by Chromatography
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the quantification of stigmastanol.
Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) This method is suitable for analyzing stigmastanol in herbal formulations and supplements.[20]
-
Sample Preparation: The sample is extracted with methanol. Cholesterol is often used as an internal standard.[20]
-
Chromatographic Separation:
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used for detection, which is more sensitive for non-chromophoric compounds like stigmastanol than standard UV detectors.[20] The limit of detection (LOD) can reach 2 µg/ml.[20]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS provides both quantification and structural confirmation.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, stigmastanol is often converted to its trimethylsilyl (TMS) ether derivative.
-
Chromatographic Separation:
-
Detection: Mass spectrometer using electron impact (EI) ionization. Data can be acquired in full scan mode (m/z 50-600) or using Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[21]
Visualizations of Key Processes
Biochemical Relationship
Stigmastanol is biochemically derived from common plant sterols through saturation of double bonds. This relationship is fundamental to its origin in nature.
Caption: Chemical pathways leading to the formation of Stigmastanol.
Analytical Workflow
The quantification of stigmastanol from a biological or herbal matrix involves several critical steps, from sample preparation to final data analysis.
Caption: Generalized workflow for the quantification of Stigmastanol.
References
- 1. Stigmastanol - Wikipedia [en.wikipedia.org]
- 2. Stigmastanol | CAS#:83-45-4 | Chemsrc [chemsrc.com]
- 3. STIGMASTANOL | 83-45-4 [chemicalbook.com]
- 4. Sitostanol | C29H52O | CID 241572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. 19466-47-8 CAS MSDS (STIGMASTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Stigmastanol | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Stigmastanol [webbook.nist.gov]
- 10. Stigmastanol [webbook.nist.gov]
- 11. Stigmastanol, TMS derivative [webbook.nist.gov]
- 12. banglajol.info [banglajol.info]
- 13. ijpsr.com [ijpsr.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. vjol.info.vn [vjol.info.vn]
- 16. researchgate.net [researchgate.net]
- 17. media.neliti.com [media.neliti.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
